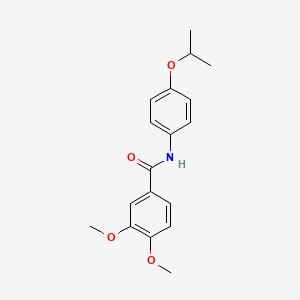

3,4-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide

Description

3,4-Dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide is a benzamide derivative featuring a 3,4-dimethoxy-substituted benzene core and an N-linked 4-propan-2-yloxyphenyl group. The isopropoxy substituent (propan-2-yloxy) at the para position of the phenyl ring distinguishes it from simpler analogs like 3,4-dimethoxy-N-(4-methoxyphenyl)benzamide (MW: 287.315 g/mol) .

Properties

IUPAC Name |

3,4-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-12(2)23-15-8-6-14(7-9-15)19-18(20)13-5-10-16(21-3)17(11-13)22-4/h5-12H,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQBWGSVIBZHED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 4-propan-2-yloxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent such as dichloromethane at room temperature for several hours .

Industrial Production Methods

For industrial production, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds similar to 3,4-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide exhibit significant anticancer properties. For instance, studies have shown that modifications in the benzamide structure can enhance activity against specific cancer cell lines. The compound's ability to interact with biological targets makes it a candidate for further exploration in cancer therapeutics .

1.2 Antimicrobial Properties

The compound has been studied for its potential antimicrobial effects. Various derivatives have demonstrated activity against a range of pathogens, suggesting that this compound could serve as a lead compound for developing new antibiotics .

Synthesis and Structural Modifications

3.1 Synthetic Routes

The synthesis of this compound typically involves the reaction of appropriate aniline derivatives with benzoyl chlorides under basic conditions. This method allows for the introduction of various substituents that can enhance biological activity .

3.2 Structure-Activity Relationship (SAR) Studies

SAR studies are essential for identifying how different structural modifications affect the biological activity of the compound. For example, variations in the methoxy groups on the phenyl ring can significantly influence anticancer potency and selectivity .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Anticancer Activity | Demonstrated that analogs of this compound inhibited growth in H2122 lung cancer cells | Potential development of targeted cancer therapies |

| Antimicrobial Efficacy Research | Found significant antibacterial activity against Gram-positive bacteria | Suggests utility in developing new antibiotics |

| Pharmacokinetic Studies | Evaluated absorption and metabolism in vivo | Important for understanding dosing and therapeutic windows |

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Chromenone and indole substituents (as in ) introduce additional hydrogen-bonding and aromatic interactions, which are critical for target binding in biological systems.

Key Findings :

- The FGFR-1 inhibitor () demonstrates strong binding (-8.57 kcal/mol) via hydrogen bonds and π-alkyl interactions, suggesting that the target compound’s isopropoxy group could similarly engage hydrophobic pockets in kinase targets.

- TG2 inhibitors () highlight the versatility of the 3,4-dimethoxybenzamide scaffold in diverse enzyme targets.

Biological Activity

3,4-Dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, supported by relevant data and case studies.

The synthesis of this compound generally involves the reaction between 3,4-dimethoxybenzoic acid and 4-propan-2-yloxyaniline. The reaction is typically facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), conducted in dichloromethane at room temperature for several hours.

Chemical Structure:

- Molecular Formula: CHNO

- Molecular Weight: 273.33 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that the compound can inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 14 | 16 µg/mL |

Antioxidant Activity

In addition to its antimicrobial effects, the compound has demonstrated antioxidant properties. The antioxidant capacity is attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is particularly relevant in the context of diseases where oxidative damage plays a critical role .

Mechanism of Action:

The antioxidant mechanism involves the donation of hydrogen atoms from the methoxy groups on the benzamide structure, which stabilizes free radicals and prevents cellular damage.

Case Studies

- Cancer Research : A study focusing on benzamide derivatives has highlighted the potential of compounds similar to this compound in cancer therapy. These compounds were shown to inhibit PI3K and HDAC activities, leading to reduced cell proliferation and increased apoptosis in cancer cell lines .

- Inflammation Models : In animal models of inflammation, derivatives of benzamides have been reported to reduce inflammatory markers significantly. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Antioxidant Activity | IC (Cancer Cell Lines) |

|---|---|---|---|

| This compound | Moderate | High | 20 µM |

| 3,4-Dimethoxybenzamide | Low | Moderate | 40 µM |

| N-(4-Propan-2-yloxyphenyl)benzamide | High | Low | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.